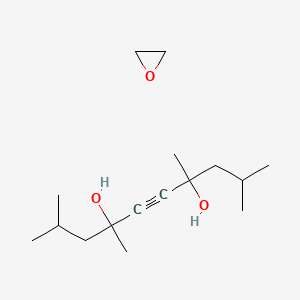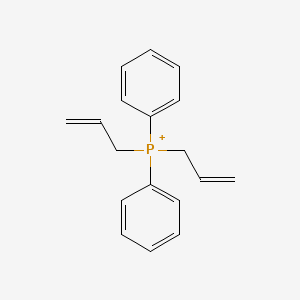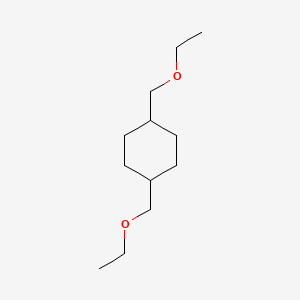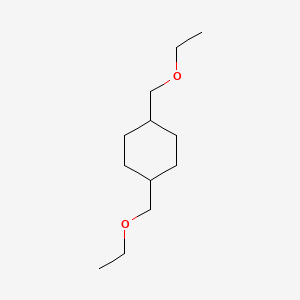
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One: is an organic compound that belongs to the class of benzisothiazolinones. It is commonly used as a biocide and preservative in various industrial and consumer products. The compound is known for its antimicrobial properties, making it effective in controlling the growth of bacteria, fungi, and algae.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One typically involves the reaction of 1,2-benzisothiazolin-3-one with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyethyl derivative. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzisothiazolinones.
Applications De Recherche Scientifique
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in microbiological studies to control microbial contamination.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: The compound is widely used in the formulation of paints, coatings, adhesives, and personal care products to prevent microbial growth.
Mécanisme D'action
The antimicrobial activity of N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One is attributed to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it can inhibit the activity of essential enzymes within microbial cells, further contributing to its biocidal effects.
Comparaison Avec Des Composés Similaires
Methyldiethanolamine: Another compound with antimicrobial properties, commonly used in gas treating and as a solvent.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis and its antimicrobial activity.
Uniqueness: N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One stands out due to its specific structure, which combines the benzisothiazolinone core with a hydroxyethyl group. This unique structure enhances its solubility and effectiveness as a biocide compared to other similar compounds.
Propriétés
Numéro CAS |
4299-09-6 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H9NO2S/c11-6-5-10-9(12)7-3-1-2-4-8(7)13-10/h1-4,11H,5-6H2 |
Clé InChI |
BKCDKWJRHGJSRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)



![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)





